

# Hispidulin vs. Vorinostat: Key Experimental Data at a Glance

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## Compound Focus: Hispidulin

CAS No.: 1447-88-7

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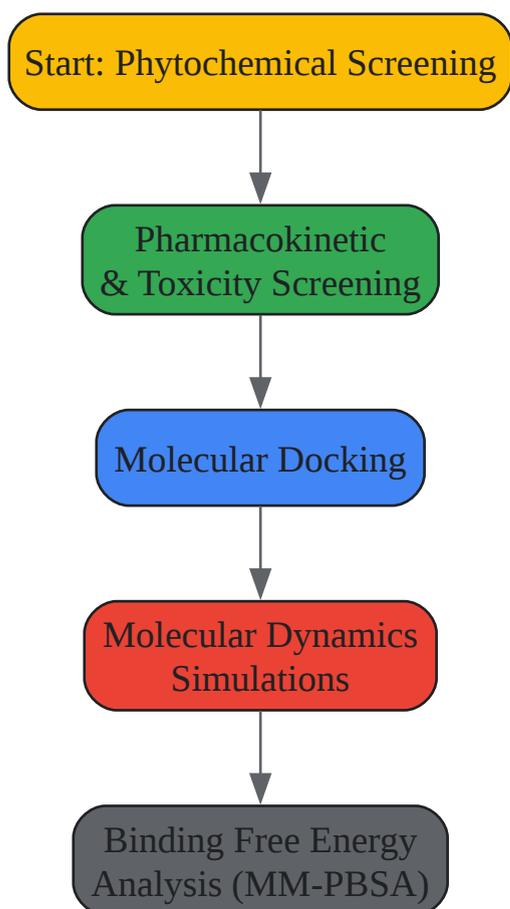
Parameter	Hispidulin	Vorinostat (SAHA)	Experimental Context & Significance
<b>Binding Affinity (Docking Score)</b>	-7.8 kcal/mol [1]	-6.51 kcal/mol [1]	Molecular docking suggests hispidulin has a stronger predicted binding affinity to HDAC1 [1].
<b>Binding Stability (Avg. RMSD)</b>	0.784 nm [1]	0.868 nm [1]	Lower Root Mean Square Deviation (RMSD) in Molecular Dynamics (MD) simulations indicates a more stable protein-ligand complex [1].
<b>Interaction Energy (IE)</b>	-208.42 kJ/mol [1]	-202.04 kJ/mol [1]	More negative IE in MD simulations suggests stronger, more favorable interactions with HDAC1 [1].
<b>Total Binding Free Energy (MM-PBSA)</b>	-28.32 ± 3.23 kcal/mol [1]	-28.39 ± 4.81 kcal/mol [1]	MM-PBSA calculation shows comparable binding free energy, though hispidulin's complex has lower standard deviation, suggesting more predictable binding [1].

## Detailed Experimental Context and Methodologies

The comparative data primarily comes from a 2025 study that conducted an extensive *in silico* screening of anti-leukemic phytochemicals against HDAC1 [1].

- **Research Rationale:** The study was motivated by the need to overcome **vorinostat resistance** observed in some cancer cells. Resistance can arise from point mutations in HDAC1's catalytic pocket or through complex epigenetic changes that reactivate survival pathways [1].
- **Compound Origin:** **Hispidulin** is a flavonoid found in various plants. The research screened 800 unique phytochemical compounds from 22 Indian plants, with **hispidulin** emerging as a top candidate [1].

The following diagram outlines the key computational workflow used to generate this comparative data:



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## Molecular Interactions and Proposed Advantages

The superior computational profile of **hispidulin** is linked to its specific interactions with the HDAC1 enzyme.

- **Binding Mode:** Like vorinostat, **hispidulin** is predicted to bind to the **catalytic zinc ion** in the active site of HDAC1. The computational models indicate that **hispidulin's** structure allows for this key interaction while also forming strong bonds with surrounding amino acids, leading to its lower interaction energy and higher stability [1].
- **Therapeutic Potential:** The study concludes that **hispidulin's superior binding stability and interaction strength** could make it a promising lead compound for developing new HDAC1 inhibitors, potentially leading to more effective treatments for Acute Myeloid Leukemia (AML) and possibly overcoming some forms of vorinostat resistance [1].

## A Note on the Research Landscape

When interpreting these results, it is crucial for researchers to consider the current state of evidence.

- **Stage of Evidence:** The compelling data for **hispidulin** is currently based on **computational predictions**. Robust *in vitro* and *in vivo* studies are required to validate these findings and confirm its efficacy and safety as an HDAC1 inhibitor [1].
- **Established Status of Vorinostat:** In contrast, vorinostat is an **FDA-approved drug** with a well-documented profile. Its mechanisms, including cell cycle arrest and the re-sensitization of resistant cancer cells to chemotherapy, have been demonstrated in both cellular and clinical settings [2] [3] [4]. Its pharmacokinetics and bioanalytical methods are also well-established [5].

## Conclusion for Researchers

In summary, while vorinostat remains a clinically validated HDAC inhibitor, **hispidulin** emerges as a highly promising phytochemical candidate based on early-stage computational research. Its predicted stronger binding affinity and superior complex stability with HDAC1 warrant further investigation.

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## References

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